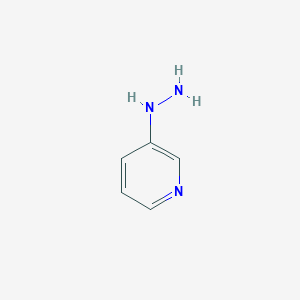

3-Hydrazinylpyridine

Description

Table 2: General Synthetic Strategies for 3-Hydrazinylpyridine (B1311347) Derivatives

| Strategy | Reaction | Product Class | Reference |

|---|---|---|---|

| Hydrazone Formation | Condensation with aldehydes/ketones | Hydrazones / Acylhydrazones | tandfonline.com, google.com |

| Cyclization | Reaction with chloroethynylphosphonates | tandfonline.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridines | beilstein-journals.org, d-nb.info |

| Cyclization | Heterocyclization of hydrazinecarbothioamides | 1,3,4-Thiadiazoles | mdpi.com |

| Multi-step Synthesis | Hydrazone formation, Vilsmeier-Haack, Cyclization | Thienotriazolopyrimidines | jmb.or.kr |

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-8-5-2-1-3-7-4-5/h1-4,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGDGBXEMECGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347614 | |

| Record name | 3-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42166-50-7 | |

| Record name | 3-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDRAZINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrazone and N Acylhydrazone Formation:a Primary and Widely Used Strategy is the Condensation of the Hydrazinylpyridine with Aldehydes or Ketones to Form the Corresponding Hydrazones.tandfonline.comtandfonline.comthis Reaction is Typically Straightforward, Often Carried out by Refluxing the Reactants in a Solvent Like Ethanol.tandfonline.comtandfonline.comfor Example, 3 Chloro 2 Hydrazinopyridine Reacts with Various Aldehydes Under Acetic Acid Catalysis to Produce 3 Chloro 2 Hydrazinopyridine Derivatives Acylhydrazones .google.comthese Hydrazones Can Be Final Products or Serve As Intermediates for Further Modifications.

The resulting hydrazone can be further derivatized. A common subsequent step is N-acylation to produce N-acylhydrazones, which are a significant class of compounds. researchgate.netnih.gov The N-acylhydrazone moiety is considered a privileged structure in medicinal chemistry. nih.gov For example, N-acylhydrazones can be synthesized by reacting hydrazides with aldehydes. mdpi.com

Cyclization to Fused Heterocycles:the Hydrazinyl Moiety is an Excellent Precursor for Building Fused Heterocyclic Rings Onto the Pyridine Core.

Triazolopyridines: A notable strategy involves the reaction of hydrazinylpyridines with reagents that can provide the necessary carbon and nitrogen atoms to form a triazole ring. For instance, commercially available 2-hydrazinylpyridines react with chloroethynylphosphonates in a catalyst-free 5-exo-dig cyclization to yield tandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines. beilstein-journals.orgd-nb.info Another method involves reacting 2-hydrazinyl-N-(aryl)pyridinesulfonamides with orthoesters to achieve the triazole ring fusion. mdpi.com

Thiadiazoles: Thiadiazole derivatives can be synthesized from thiocarbohydrazide (B147625) precursors, which can be derived from hydrazines. mdpi.com The synthesis involves the heterocyclization of substituted hydrazinecarbothioamides, which are heated in ethanol (B145695) to yield 5-(2-benzylidenehydrazinyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

Derivatives of 3 Hydrazinylpyridine and Their Synthesis

Hydrazone Derivatives

Hydrazone derivatives of 3-hydrazinylpyridine (B1311347) are readily synthesized and serve as crucial intermediates for more complex heterocyclic systems.

Synthesis of Hydrazone Derivatives via Condensation

The primary method for synthesizing hydrazone derivatives from this compound is through condensation reactions with various aldehydes and ketones. google.comtandfonline.com This reaction is typically carried out by refluxing this compound with the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695). tandfonline.com The process is often catalyzed by a small amount of acid, like acetic acid, to facilitate the reaction. google.com For instance, the reaction of 3-chloro-2-hydrazinopyridine (B1363166) with an aldehyde in the presence of acetic acid yields the corresponding 3-chloro-2-hydrazinopyridine derivative. google.com Similarly, reacting 4-hydrazinylpyridine with substituted acetophenones in refluxing ethanol produces phenylethylidenehydrazinylpyridine derivatives. tandfonline.com

A study detailed the synthesis of hydrazone derivatives by reacting 4-hydrazinylpyridine with various aromatic ketones in ethanol under reflux. jst.go.jp Another work described the condensation of 2,6-bis-hydrazinopyridine (BHP) with ketones to form hydrazone derivatives. researchgate.net

Table 1: Synthesis of Hydrazone Derivatives

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| 3-Chloro-2-hydrazinopyridine, Aldehyde | 3-Chloro-2-hydrazinopyridine derivative | Acetic acid catalyst, room temperature | google.com |

| 4-Hydrazinylpyridine, Substituted acetophenones | Phenylethylidenehydrazinylpyridine derivatives | Ethanol, reflux | tandfonline.com |

| 4-Hydrazinylpyridine, Aromatic ketones | Hydrazone derivatives | Ethanol, reflux | jst.go.jp |

Characterization of Hydrazone Structures

The structures of the synthesized hydrazone derivatives are typically confirmed using a combination of spectroscopic techniques. These include:

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the hydrazone moiety. tandfonline.comnih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can be used for precise mass determination. tandfonline.com

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the calculated values for the proposed structure. google.com

For example, the characterization of 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) involved FTIR, FTRaman, mass, and UV-visible spectra, with its crystal structure determined by X-ray diffraction. nih.gov

Pyrazole (B372694) Derivatives

Pyrazole derivatives can be synthesized from this compound through cyclocondensation reactions. One approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with this compound. mdpi.com For instance, the reaction of 2-hydrazinopyridine (B147025) with cross-conjugated enynones leads to the formation of pyrazole derivatives. nih.gov The reaction pathway is influenced by the substituents on the enynone. nih.gov Another method involves the reaction of furandione with 2-hydrazinopyridine to yield a 1H-pyrazole-3-carboxylic acid derivative. tubitak.gov.tr The synthesis of pyranopyrazole derivatives has been achieved through a one-pot, four-component reaction involving hydrazine (B178648), an aldehyde, malononitrile, and diethyl oxaloacetate. researchgate.net

Triazole Derivatives

Triazole derivatives, specifically the google.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine ring system, are synthesized from 2-hydrazinylpyridine precursors. beilstein-journals.org A common method involves the cyclization of acylated 2-hydrazinylpyridines. For example, treating 2-hydrazinopyridine with chloroacetyl chloride yields an intermediate which, upon treatment with phosphorus oxychloride (POCl₃), cyclizes to form a 3-chloromethyl- google.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine. researchgate.net Another approach is the catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to produce 3-methylphosphonylated google.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridines. beilstein-journals.org

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved through various other methods, such as the reaction of hydrazines with formamide (B127407) under microwave irradiation or the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. organic-chemistry.org

Acylhydrazone Compounds

Acylhydrazones are a specific class of hydrazones derived from the reaction of hydrazides with aldehydes or ketones. mdpi.com In the context of this compound, acylhydrazone derivatives can be prepared. For instance, a novel acylhydrazone compound containing a pyridine (B92270) ring was synthesized from 3-chloro-2-hydrazinopyridine. google.com The general synthesis involves the condensation of a hydrazide with a carbonyl compound, often in an acidic medium and under reflux. mdpi.com

One study reported the synthesis of an acylhydrazone from usnic acid and isoniazid, where the condensation reaction was carried out in an ethanol solution under reflux. redalyc.org Another example is the synthesis of N'-acylhydrazones by reacting 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with an appropriate hydrazide in the presence of acetic acid. mdpi.com

Sulfonyl Hydrazone Derivatives

Sulfonyl hydrazone derivatives are synthesized by reacting sulfonylhydrazides with aldehydes or ketones. scirp.org A series of aromatic heterocyclic sulfonyl hydrazones were synthesized from hydrazine or acylhydrazine and aldehydes or ketones. nih.gov The synthesis of new sulfonyl hydrazones was achieved by reacting 2,4-dinitrobenzenesulfonylhydrazide with various aldehydes in acetonitrile (B52724) with a catalytic amount of hydrochloric acid. scirp.org The structures of these compounds were confirmed by ¹H and ¹³C NMR and mass spectrometry. scirp.org Another study reported the synthesis and characterization of sulfonyl hydrazones with a 4-methyl-1,2,3-thiadiazole (B96444) scaffold. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-hydrazinopyridine |

| 4-Hydrazinylpyridine |

| 2,6-bis-Hydrazinopyridine (BHP) |

| Phenylethylidenehydrazinylpyridine |

| 3-Chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) |

| 1H-Pyrazole-3-carboxylic acid |

| Pyranopyrazole |

| Diethyl oxaloacetate |

| Malononitrile |

| google.comCurrent time information in Bangalore, IN.beilstein-journals.orgTriazolo[4,3-a]pyridine |

| 2-Hydrazinylpyridine |

| Chloroacetyl chloride |

| Phosphorus oxychloride (POCl₃) |

| Chloroethynylphosphonate |

| 3-Methylphosphonylated google.comCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine |

| Acylhydrazone |

| Isoniazid |

| Usnic acid |

| 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde |

| Sulfonyl hydrazone |

| 2,4-Dinitrobenzenesulfonylhydrazide |

Pyridazine (B1198779) Derivatives

The synthesis of pyridazine and its fused analogues, such as pyrazolopyridazines and pyridopyridazines, often involves the cyclocondensation of a hydrazine moiety with a suitable dicarbonyl or equivalent precursor.

One general method for forming the pyridopyridazinone system involves the cyclization of o-acylpyridinecarboxylic acids or their derivatives (like esters) with hydrazine. uminho.pt While this provides a general route to the pyridazine core fused to a pyridine ring, more specific examples start from hydrazinylpyridine itself or its isomers.

For instance, pyrazolo[3,4-d]pyridazine derivatives can be synthesized from substituted hydrazinopyridines. A study demonstrated that 4-benzoyl-5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, when subjected to cyclocondensation with hydrazine hydrate, yields pyrazolo[3,4-d]pyridazinone derivatives. tubitak.gov.tr This reaction highlights a strategy where the hydrazinopyridine is first used to construct a pyrazole ring, which is then followed by the formation of the pyridazine ring through the reaction of ortho-positioned carbonyl groups with a hydrazine source. tubitak.gov.tr

Another related fused system, pyrido[2,3-e]-as-triazine, was prepared from 2-nitro-3-hydrazinopyridine. sci-hub.se The synthesis involved the selective reduction of the nitro group to an amine, followed by intramolecular cyclodehydration of the resulting 2-amino-3-acylhydrazinopyridine using polyphosphoric acid. sci-hub.se This approach, an extension of the Bischler synthesis, demonstrates how the hydrazine group can be modified and then cyclized with an adjacent amino group to form the fused triazine ring, a close relative of the pyridazine system. sci-hub.se

Table 1: Synthesis of Pyridazine and Related Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| o-Acylpyridinecarboxylic acids | Hydrazine | Pyridopyridazinone | uminho.pt |

| 4-Benzoyl-5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinone | tubitak.gov.tr |

General Strategies for Novel Derivative Synthesis

The synthesis of novel derivatives from this compound is not limited to pyridazines. The hydrazine functional group serves as a versatile handle for a variety of chemical transformations, leading to a diverse range of heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation of 3 Hydrazinylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-hydrazinylpyridine (B1311347) and its derivatives, offering precise insights into the proton and carbon skeletons of these molecules.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of hydrazinylpyridine, the ¹H NMR spectra typically reveal characteristic signals for the pyridine (B92270) ring protons and the hydrazinyl protons.

In a study of 2-chloro-3-hydrazinylpyridine (B53424), the hydrazine (B178648) proton signals were observed in the range of δ 6.5–7.5 ppm. The ¹H NMR spectrum of 2-hydrazinopyridine (B147025) in CDCl₃ shows signals for the pyridine protons at δ 8.11, 7.45, 6.68, and 6.65 ppm, with the hydrazinyl protons appearing at 3.8 ppm. chemicalbook.com For organotin(IV) complexes of ortho-vanillin-2-hydrazinopyridine, the NH proton of the hydrazone ligand appears as a singlet around δ 9.73-9.97 ppm in DMSO-d₆. scirp.org The aromatic protons of the pyridine ring in these complexes are observed in the multiplet region of δ 6.73 - 7.60 ppm. scirp.org

Detailed ¹H NMR data for various derivatives are presented below:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Yellow solid derivative | CDCl₃ | 8.30 (d, J = 8.4 Hz, 1H), 8.10 (t, J = 8.4 Hz, 1H), 8.08 (s, 1H), 7.89 (d, J = 8.4 Hz, 1H), 7.72-7.75 (m, 2H), 7.60 (dt, J = 1.2, 8.0 Hz, 1H), 7.23 (t, J = 6.8 Hz, 1H), 6.63 (dt, J = 0.4, 6.8 Hz, 1H), 2.45 (s, 3H) |

| Another yellow solid derivative | CDCl₃ | 9.11 (d, J = 4.8 Hz, 1H), 8.26 (d, J = 8.4 Hz, 1H), 7.91-7.95 (m, 3H), 7.82 (dt, J = 1.2, 8.4 Hz, 1H), 7.68 (d, J = 4.4 Hz, 1H), 7.59 (dt, J = 1.2, 8.4 Hz, 1H), 7.35-7.39 (m, 1H), 6.88 (dt, J = 1.2, 7.2 Hz, 1H) |

| A third yellow solid derivative | CDCl₃ | 9.73 (dt, J = 1.2, 7.2 Hz, 1H), 8.12 (dq, J = 0.8, 8.0 Hz, 1H), 7.98 (dq, J = 0.8, 8.4 Hz, 1H), 7.93 (dt, J = 1.2, 9.2 Hz, 1H), 7.52-7.57 (m, 1H), 7.43-7.49 (m, 2H), 7.12 (dt, J = 1.2, 6.8 Hz, 1H) |

| A fourth yellow solid derivative | CDCl₃ | 8.91 (d, J = 4.8 Hz, 1H), 8.55 (d, J = 8.4 Hz, 1H), 8.33 (s, 1H), 8.13 (t, J = 8.4 Hz, 1H), 8.01 (s, 1H), 7.75 (d, J = 4.4 Hz, 1H), 7.61-7.64 (m, 1H), 7.52 (dd, J = 2.0, 8.4 Hz, 1H), 7.38 (d, J = 8.8 Hz, 1H), 2.28 (s, 3H) |

| Table generated from data in source |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. In the context of this compound derivatives, ¹³C NMR helps to confirm the substitution pattern on the pyridine ring and identify the carbon atoms of the hydrazinyl moiety and any other substituents.

For a series of synthesized derivatives, the ¹³C NMR spectra in CDCl₃ showed a range of chemical shifts corresponding to the aromatic carbons of the pyridine ring and any attached groups. For instance, in one derivative, the pyridine and other aromatic carbons resonate at δ (ppm) 152.0, 148.5, 147.0, 146.8, 136.6, 136.2, 130.3, 129.3, 128.1, 127.8, 127.6, 127.5, 123.2, 115.0, and 114.0. In another derivative, these signals appear at δ (ppm) 149.9, 146.1, 132.1, 130.40, 130.34, 128.1, 127.8, 125.7, 125.3, 122.7, 121.8, 117.0, and 114.7. Theoretical calculations using Density Functional Theory (DFT) have also been employed to predict ¹³C NMR chemical shifts, which have shown good agreement with experimental values for derivatives like 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine. researchgate.net

¹³C NMR data for several derivatives are summarized below:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Yellow solid derivative | CDCl₃ | 152.0, 148.5, 147.0, 146.8, 136.6, 136.2, 130.3, 129.3, 128.1, 127.8, 127.6, 127.5, 123.2, 115.0, 114.0, 21.9 |

| Another yellow solid derivative | CDCl₃ | 149.9, 146.1, 132.1, 130.40, 130.34, 128.1, 127.8, 125.7, 125.3, 122.7, 121.8, 117.0, 114.7 |

| A third yellow solid derivative | CDCl₃ | 155.9, 153.5, 151.3, 134.3, 128.8, 126.6, 126.33, 126.26, 123.5, 121.9, 121.8, 116.3, 115.5 |

| A fourth yellow solid derivative | CDCl₃ | 150.0, 148.9, 146.9, 139.5, 138.4, 134.4, 130.2, 129.4, 127.0, 125.9, 125.1, 123.7, 118.3, 107.6, 17.6 |

| Table generated from data in source |

2D NMR Experiments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectra and establish connectivity between atoms. In cases of overlapping NMR signals, 2D NMR techniques are invaluable for assigning coupling and connectivity. For example, COSY experiments can reveal proton-proton couplings, while HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ipb.pt Such experiments were crucial in the complete characterization of hydrazones formed from the reaction of 2-hydrazinopyridine with various sugars. nih.gov

¹⁵N NMR Experiments

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms in a molecule. rsc.org For this compound and its derivatives, ¹⁵N NMR can distinguish between the pyridine nitrogen and the hydrazinyl nitrogens. These experiments have been used to fully characterize the products of reactions involving 2-hydrazinopyridine, such as the formation of hydrazones with sugars. nih.gov The chemical shifts of the nitrogen atoms are sensitive to their electronic environment and can be used to study effects like N-alkylation. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the IR spectra of organotin(IV) complexes of ortho-vanillin-2-hydrazinopyridine, characteristic bands are observed. scirp.org The N-H stretching vibration of the hydrazinyl group is typically seen in the region of 3100–3300 cm⁻¹. For the organotin complexes, this band appears around 3217-3221 cm⁻¹. scirp.org The C=N stretching vibration of hydrazone derivatives is found in the 1600–1650 cm⁻¹ range, with specific examples appearing at 1623-1630 cm⁻¹. scirp.org The N-N stretching vibration is observed around 1009-1020 cm⁻¹. scirp.org Coordination of the pyridine nitrogen to a metal ion is indicated by a shift of the pyridine in-plane vibration from around 728 cm⁻¹ in the free ligand to higher frequencies (729-733 cm⁻¹) in the complexes. scirp.org

Raman spectroscopy offers complementary information to IR spectroscopy. It is particularly useful for studying vibrations that are weak or absent in the IR spectrum. For instance, it can help clarify vibrational modes that are obscured in IR spectra. Resonance Raman spectroscopy has been used to study the interaction of 2-hydrazinopyridine with copper-containing enzymes, providing insights into the coordination environment of the metal center. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize conjugated systems. The reaction of 2-hydrazinopyridine with other molecules to form hydrazones can be monitored by UV-Vis spectroscopy, as the formation of the conjugated hydrazone results in a new absorbance band. researchgate.net For example, the reaction of 2-hydrazinopyridine with 4-formylbenzamide-functionalized cellulose (B213188) nanocrystals was followed by monitoring the increase in absorbance at 350 nm. researchgate.net

In a study of the visible-light-induced copper(I)-catalyzed reaction of 2-hydrazinopyridine, the formation of a complex between 2-hydrazinopyridine and CuCl in methanol (B129727) resulted in an absorption maximum at 474 nm. The UV-Vis spectra of organotin(IV) complexes of ortho-vanillin-2-hydrazinopyridine in DMF show absorption maxima in the ranges of 339-352 nm, 450-459 nm, and 479-484 nm. scirp.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the study of this compound derivatives, Electrospray Ionization (ESI) is a commonly employed technique.

For instance, the ESI-MS spectrum of 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine shows a prominent peak at m/z 248 [M-H]⁻, corresponding to the deprotonated molecule. google.com Similarly, the derivative 3-chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine exhibits its molecular ion peak at m/z 275 [M-H]⁻, while 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine also shows a peak at m/z 275 [M-H]⁻. google.com The trifluoromethyl-substituted derivative, 3-chloro-2-(2-(4-trifluoromethylphenyl)hydrazino)pyridine, is identified by a peak at m/z 299 [M-H]⁻. google.com

In another example, High-Resolution Mass Spectrometry (HRMS) with ESI was used to confirm the structure of a more complex derivative, providing a monoisotopic mass of 388.27976 Da. The observed ions at m/z 389.28735 [M+H]⁺, 411.26938 [M+Na]⁺, and 427.24316 [M+K]⁺ are consistent with the proposed structure. rsc.org

The fragmentation of 3-Bromo-2-fluoro-6-hydrazinylpyridine under Electron Ionization (EI-MS) reveals a molecular ion peak at m/z 206 [M]⁺. Key fragments are observed at m/z 129, corresponding to the loss of the bromine atom and the hydrazinyl group ([M-Br-NHNH2]⁺), and at m/z 97, which represents the C4H3FN⁺ fragment. vulcanchem.com

Derivatization with 2-hydrazinopyridine (2-HP) is also utilized in LC/ESI-MS/MS to enhance the detectability of other molecules, such as steroids. The resulting derivatives produce intense and specific product ions, which are useful for sensitive quantification. ddtjournal.comnih.gov

Table 1: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine | ESI | 248 | [M-H]⁻ | google.com |

| 3-chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine | ESI | 275 | [M-H]⁻ | google.com |

| 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine | ESI | 275 | [M-H]⁻ | google.com |

| 3-chloro-2-(2-(4-trifluoromethylphenyl)hydrazino)pyridine | ESI | 299 | [M-H]⁻ | google.com |

| 3-Bromo-2-fluoro-6-hydrazinylpyridine | EI | 206 | [M]⁺ | vulcanchem.com |

| 4-((2-(3-Chloropyridin-2-yl)hydrazono)methyl)-N,N-dimethylaniline | ESI | 437.05 | [M+H]⁺ | imist.ma |

| 3-Chloro-2-(2-(4-nitrobenzylidene)hydrazinyl)pyridine | ESI | 452.16 | [M+H]⁺ | imist.ma |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values for the proposed chemical formula, with close agreement confirming the compound's purity and identity.

For example, the elemental analysis of 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine (C₁₂H₉ClFN₃) yielded experimental values of C 57.89%, H 3.47%, and N 16.62%, which are in close agreement with the calculated values of C 57.73%, H 3.63%, and N 16.83%. google.com Similarly, for 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine (C₁₂H₉ClN₄O₂), the found values were C 52.13%, H 3.33%, and N 20.15%, compared to the calculated C 52.09%, H 3.28%, and N 20.25%. google.com

Table 2: Elemental Analysis Data for Various this compound Derivatives

| Compound | Formula | Calculated (%) | Found (%) | Reference | ||||

|---|---|---|---|---|---|---|---|---|

| C | H | N | C | H | N | |||

| 3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine | C₁₂H₉ClFN₃ | 57.73 | 3.63 | 16.83 | 57.89 | 3.47 | 16.62 | google.com |

| 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine | C₁₂H₉ClN₄O₂ | 52.09 | 3.28 | 20.25 | 52.13 | 3.33 | 20.15 | google.com |

| 3-chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine | C₁₂H₉ClN₄O₂ | 52.09 | 3.28 | 20.25 | 52.13 | 3.54 | 20.22 | google.com |

| 3-chloro-2-(2-(4-trifluoromethylphenyl)hydrazino)pyridine | C₁₃H₉ClF₃N₃ | 52.10 | 3.03 | 14.02 | 52.22 | 3.17 | 13.98 | google.com |

| 3-methoxy-2-((3-chloro-2-hydrazinopyridinyl)phenol | C₁₂H₁₀ClN₃O | 58.19 | 4.07 | 16.97 | 58.24 | 4.17 | 17.10 | google.com |

| N-(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)-2-phenylhydrazinecarbothioamide | C₂₄H₂₄N₄OS | 69.20 | 5.81 | 13.45 | 69.32 | 5.61 | 13.65 | ichem.md |

| 2-Benzoyl-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)hydrazinecarbothioamide | C₂₃H₂₃N₅OS | 66.16 | 5.55 | 16.77 | - | - | - | ichem.md |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

The initial step in SCXRD analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For example, the derivative (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, with the formula C₁₂H₉ClFN₃, crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another derivative, (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine (C₁₃H₁₂ClN₃), was found to crystallize in the orthorhombic system with the space group Fdd2. researchgate.net

The compound 2-Bromo-6-hydrazinylpyridine (C₅H₆BrN₃) crystallizes in the orthorhombic space group P2₁2₁2₁, with two conformationally different molecules in the asymmetric unit. iucr.orgnih.gov The tosylate salt of 2,6-bis-hydrazinopyridine crystallizes in the monoclinic space group P21/c. memphis.edu

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine | C₁₂H₉ClFN₃ | Monoclinic | C2/c | researchgate.net |

| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine | C₁₃H₁₂ClN₃ | Orthorhombic | Fdd2 | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | iucr.orgnih.gov |

| 2,6-bis-hydrazinopyridine dihydrate | C₅H₉N₅O₂ | Monoclinic | P21/c | memphis.edu |

| 2,6-bis-hydrazinopyridine tosylate salt | C₁₉H₂₃N₅O₆S₂ | Monoclinic | P21/c | memphis.edu |

The crystal packing of this compound derivatives is significantly influenced by non-covalent interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial in dictating the supramolecular architecture of the compounds in the solid state. rsc.orgnih.gov

In the crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, intermolecular N–H···N hydrogen bonds are observed, which link the molecules into a chain structure. researchgate.net Similarly, for 2-Bromo-6-hydrazinylpyridine, the crystal structure reveals an extensive network of N—H···N and bifurcated N—H···(N,N) hydrogen bonds that connect the molecules into chains. iucr.orgnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of hydrazinylpyridine derivatives. Methods such as B3LYP (Becke's three-parameter hybrid Exchange function along with Lee-Yang-Parr correlation functional) combined with basis sets like 6-31G(d,p) and 6-311G(d,p) are frequently used to perform these calculations. nih.goviucr.orgmdpi.com DFT allows for the accurate computation of various molecular properties, including optimized geometry, vibrational frequencies, electronic transitions, and reactivity descriptors, providing a robust framework for understanding the molecule's behavior at an atomic level. nih.govresearch-nexus.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For derivatives of hydrazinylpyridine, DFT calculations have been used to predict bond lengths and angles, which show good agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com

For instance, in a study on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP), a related hydrazone derivative, the geometry was optimized using the DFT/B3LYP method with 6-31G(d,p) and 6-311G(d,p) basis sets. The calculated bond lengths and angles were found to be very close to the experimental values, with minor deviations attributed to the fact that theoretical calculations are performed on a single molecule in the gas phase, while experimental results are from the solid (crystal) phase. nih.gov Similarly, the structures of palladium(II) complexes incorporating a 2-hydrazinopyridine (B147025) ligand were optimized using the DFT/B3LYP/SDD level of theory to predict their square planar geometry. research-nexus.netbiointerfaceresearch.comresearchgate.net The torsion angle in a derivative of 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine was calculated to be -178.60(15)°, confirming its E configuration. scispace.com

| Parameter | Bond | Experimental (Å) | Calculated (Å) B3LYP/6-31G(d,p) | Calculated (Å) B3LYP/6-311G(d,p) |

| Bond Length | C(1)-N(8) | 1.323 | 1.335 | 1.331 |

Data for 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP). nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For hydrazinylpyridine derivatives, FMO analysis reveals how substituents and complexation affect reactivity. The HOMO is often distributed over the pyridine (B92270) ring and the hydrazine (B178648) group, while the LUMO is typically located on the pyridine ring. mdpi.com This distribution indicates that electron transitions, such as charge transfer, are likely to occur from the hydrazine and benzene (B151609) moieties to the pyridine ring. mdpi.com In palladium complexes with 2-hydrazinopyridine, the HOMO is primarily localized on the π orbitals of the hydrazinopyridine ligand, while the LUMO is constructed from both the d-orbitals of the Palladium(II) ion and the π orbitals of the ligand. biointerfaceresearch.com

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| CCPEHP¹ | B3LYP/6-31G(d,p) | -5.5320 | -1.3600 | 4.1720 |

| [Pd(hzpy)(ox)]² | B3LYP/SDD | -6.77 | -2.25 | 4.52 |

| [Pd(hzpy)(ma)]² | B3LYP/SDD | -6.70 | -2.15 | 4.55 |

| [Pd(hzpy)(pyph)]² | B3LYP/SDD | -6.85 | -2.69 | 4.16 |

| Triazolo[4,3-a]pyridine derivative³ | B3LYP/6-31G | -6.654 | -1.760 | 4.894 |

¹ 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine. nih.gov ² Palladium(II) complexes with 2-hydrazinopyridine (hzpy). biointerfaceresearch.com ³ 8-chloro-3-((3-chlorobenzyl)thio)- nih.goviucr.orgresearchgate.nettriazolo[4,3-a]pyridine, derived from 3-Chloro-2-hydrazinylpyridine. mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green regions represent neutral potential.

For molecules containing hydrazinylpyridine, MEP analysis helps identify the reactive sites. researchgate.net The nitrogen atoms of the pyridine ring and the hydrazine moiety are typically the most electron-rich centers, indicated by red or yellow contours. These sites are the most probable locations for protonation and coordination with metal ions. researchgate.net The hydrogen atoms of the hydrazine group and the aromatic ring generally show a positive potential (blue regions), making them potential sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns with the chemist's Lewis structure intuition. uni-muenchen.deuba.ar This method is used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. rsc.orgjoaquinbarroso.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies, oscillator strengths, and absorption wavelengths of molecules, allowing for the simulation of UV-Visible absorption spectra. arxiv.org These theoretical spectra can be compared with experimental data to validate the computational model and assign electronic transitions. nih.govresearchgate.net

For hydrazinylpyridine derivatives, TD-DFT calculations have been performed to understand their photophysical properties. In the case of the CCPEHP compound, TD-DFT calculations using the B3LYP/6-31G(d,p) level in chloroform (B151607) solvent predicted absorption peaks that corresponded well with the experimental UV-Vis spectrum. nih.gov The observed peaks were assigned to π→π* and n→π* electronic transitions. nih.gov Similar studies on palladium complexes with 2-hydrazinopyridine ligands also used TD-DFT to investigate their electronic transitions, including metal-to-ligand charge transfer (MLCT) and intra-ligand transitions. research-nexus.netbiointerfaceresearch.com

| Compound | Transition | Calculated λmax (nm) | Experimental λmax (nm) |

| CCPEHP¹ | π→π | 290 | 292 |

| CCPEHP¹ | n→π | 335 | 331 |

¹ Data for 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine. nih.gov

The reactivity of a molecule can be quantified using various descriptors derived from DFT calculations. Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. biointerfaceresearch.comirjweb.com These parameters provide a general measure of a molecule's stability and reactivity.

| Parameter | Formula | [Pd(hzpy)(ox)] | [Pd(hzpy)(ma)] | [Pd(hzpy)(pyph)] |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.51 | -4.43 | -4.77 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.26 | 2.28 | 2.08 |

| Global Softness (S) | 1/(2η) | 0.22 | 0.22 | 0.24 |

| Electrophilicity Index (ω) | μ²/ (2η) | 4.51 | 4.30 | 5.47 |

Calculated quantum parameters for Palladium(II) complexes with 2-hydrazinopyridine (hzpy). Note: Original source values for hardness and softness may differ based on specific formulas used. The table reflects standard definitions. biointerfaceresearch.com

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Quantum Semi-Empirical Methods (e.g., CNDO, MNDO)

Semi-empirical quantum methods, which simplify Hartree-Fock theory by using empirical parameters, serve as efficient tools for studying large molecules. uni-muenchen.dewikipedia.orgscispace.com Methods like Complete Neglect of Differential Overlap (CNDO) and Modified Neglect of Diatomic Overlap (MNDO) have been applied to understand the reactivity of precursors and derivatives of 3-Hydrazinylpyridine (B1311347). uomustansiriyah.edu.iqsci-hub.se

A key application of these methods has been to explain the regioselectivity in the synthesis of substituted hydrazinylpyridines. For instance, in the reaction of 3-halo-2-nitropyridines with hydrazine hydrate, CNDO and MNDO calculations were employed to predict the reaction outcome. sci-hub.se The reaction of 3-fluoro-2-nitropyridine (B1302947) leads to the desired 2-nitro-3-hydrazinopyridine, whereas using 3-chloro-2-nitropyridine (B1348776) as a starting material yields 2-hydrazino-3-chloropyridine instead. sci-hub.se

To understand this difference, the molecular geometries of the halo-nitropyridine precursors were calculated using the MNDO method. sci-hub.se Subsequently, CNDO and MNDO methods were used to calculate the net charges and assess the covalent terms based on Klopman and Salem's equation for chemical reactivity. sci-hub.se These calculations revealed that for 3-fluoro-2-nitropyridine, the reaction is charge-controlled, with the hard nucleophile (hydrazine) attacking the carbon at position 3, leading to the formation of 2-nitro-3-hydrazinopyridine. In contrast, for 3-chloro-2-nitropyridine, the orbital-controlled term dominates, directing the nucleophilic attack to a different site. sci-hub.se These theoretical results were in full agreement with the experimental findings, demonstrating the predictive power of semi-empirical methods in elucidating reaction mechanisms involving hydrazinylpyridine precursors. sci-hub.se

| Method | Application | Key Finding | Reference |

| MNDO | Calculation of molecular geometries of 3-fluoro-2-nitropyridine and 3-chloro-2-nitropyridine. | Provided optimized geometries for subsequent charge and reactivity analysis. | sci-hub.se |

| CNDO & MNDO | Calculation of net charges and covalent interaction terms. | Explained the experimentally observed regioselectivity in the reaction with hydrazine, showing the reaction with the fluoro-derivative to be charge-controlled. | sci-hub.se |

Correlation of Theoretical and Experimental Spectroscopic Data

The synergy between theoretical calculations and experimental spectroscopy is crucial for the accurate structural elucidation of molecules. For derivatives of this compound, Density Functional Theory (DFT) has been extensively used to calculate spectroscopic data, which are then compared with experimental FT-IR, Raman, and NMR spectra. nih.govdergipark.org.tr This correlation validates the calculated molecular structures and aids in the precise assignment of vibrational modes and chemical shifts. dergipark.org.tr

In a study of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, a derivative of 3-chloro-2-hydrazinopyridine (B1363166), DFT calculations were performed using the B3LYP/6-31G(d,p) level of theory. dergipark.org.tr The calculated vibrational frequencies were scaled and compared with experimental FT-IR and FT-Raman data. A strong linear correlation was observed, with a correlation coefficient (R²) of 0.9993, indicating excellent agreement between the theoretical and experimental results. dergipark.org.tr Similarly, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method and showed good agreement with the experimental spectra recorded in chloroform. dergipark.org.trresearchgate.net

Another investigation on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine also reported a high degree of correlation (R² = 0.9996) between the experimental FT-IR data and theoretical frequencies calculated at the DFT/B3LYP/6-31G(d,p) level. nih.gov These studies provide robust validation for the optimized molecular geometries and electronic properties derived from computational models.

Table: Correlation of Theoretical vs. Experimental Vibrational Frequencies for this compound Derivatives

| Compound | Theoretical Method | Correlation Equation | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | DFT/B3LYP/6-31G(d,p) | y = 0.9922x + 6.9917 | 0.9996 | nih.gov |

| 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | DFT/B3LYP/6-31G(d,p) | y = 0.9881x + 8.5079 | 0.9993 | dergipark.org.tr |

Table: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a this compound Derivative¹

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (Calculated) | Reference |

|---|---|---|---|---|

| N-H Stretch | 3340 | 3351 | 3435 | dergipark.org.tr |

| C-H Stretch (Aromatic) | 3085 | 3083 | 3084 | dergipark.org.tr |

| C=N Stretch (Hydrazone) | 1602 | 1600 | 1599 | dergipark.org.tr |

¹Data for 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine.

Crystallization Kinetics Studies Using Computational Approaches

While computational studies on the crystallization kinetics of this compound itself are not widely documented, research has explored its role as a crystallization regulator for other advanced materials. Specifically, this compound Hydrochloride (3-HH) has been identified as an effective additive for controlling the crystallization process of tin-lead (Sn-Pb) perovskites, which are used in the fabrication of solar cells. acs.orgresearchgate.net

Computational and experimental studies on the formation of perovskite films have shown that the addition of 3-HH significantly influences the crystallization pathway. researchgate.net The research indicates that 3-HH acts to:

Promote Fast Nucleation: The additive encourages the rapid formation of initial crystal nuclei. researchgate.net

Delay Microcrystal Growth: It slows down the subsequent growth of these nuclei into larger perovskite microcrystals. researchgate.net

Balance Crystallization Rates: In the initial stages, 3-HH helps to balance the crystallization speeds of the different phases within the Sn-Pb perovskite material. researchgate.net

Accelerate Coalescence: In the later stages of film formation, it accelerates the merging or coalescence of the perovskite microcrystals. researchgate.net

These effects collectively lead to the formation of higher-quality perovskite films with improved properties. The mechanism involves interactions between the this compound cation and the components of the perovskite precursor, which modulates the energetics and kinetics of crystal formation. Although this research focuses on the effect of this compound on another material's crystallization, it highlights the potential of using computational approaches to understand and predict the role of such pyridine derivatives in controlling solid-state formation processes. acs.orgresearchgate.net

Coordination Chemistry of 3 Hydrazinylpyridine and Its Derivatives

Ligand Design and Binding Modes

3-Hydrazinylpyridine (B1311347) is a heterocyclic compound that has garnered interest in coordination chemistry due to its versatile binding capabilities. Its structure, featuring both a pyridine (B92270) ring and a hydrazine (B178648) group, allows it to coordinate with metal ions in several distinct ways.

Monodentate and Bidentate Coordination

This compound can function as both a monodentate and a bidentate ligand. libretexts.orgsavemyexams.com In its monodentate mode, it typically binds to a metal center through the lone pair of electrons on one of its nitrogen atoms, most commonly the pyridine nitrogen. stackexchange.com This type of coordination is observed when other, stronger chelating ligands are present in the coordination sphere or when steric hindrance prevents bidentate coordination.

However, it more frequently acts as a bidentate ligand, where it coordinates to a metal ion using two donor atoms simultaneously. savemyexams.comlibretexts.org This dual coordination is a key feature of its chemistry, leading to the formation of stable chelate rings. The specific atoms involved in bidentate coordination are the pyridine nitrogen and one of the nitrogen atoms of the hydrazine group.

Chelating Capabilities (e.g., through Pyridine Nitrogen and Hydrazine Group)

The most significant aspect of this compound's coordination behavior is its ability to act as a chelating agent. By coordinating through both the pyridine nitrogen and the terminal nitrogen of the hydrazine group, it forms a stable five-membered ring with the metal center. acs.orgnih.gov This chelation significantly enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

The formation of this chelate ring is a critical feature in the design of various metal complexes, particularly in the field of radiopharmaceuticals. The derivative 6-hydrazinopyridine-3-carboxylic acid (HYNIC) is a well-known bifunctional chelator that utilizes this pyridyl-hydrazine chelation to bind radiometals like technetium-99m. researchgate.net The interpretation of the structures of model technetium and rhenium complexes with hydrazinopyridine has been fundamental in understanding the bidentate chelating role of HYNIC. researchgate.net

Synthesis and Characterization of Metal Complexes

The versatile coordination modes of this compound have been exploited in the synthesis of a variety of metal complexes. The following sections detail the synthesis and characterization of its complexes with iron, technetium, and rhenium.

Iron(II) and Iron(III) Complexes

Complexes of iron with ligands containing pyridine and hydrazine moieties have been synthesized and characterized. For instance, an iron(III) complex with a diacetylmonoxime-2-hydrazinopyridine ligand has been reported. researchgate.net In this complex, the ligand coordinates to the Fe(III) center, and the resulting complex exhibits a 1:2 metal-to-ligand stoichiometry. researchgate.net The formation of the iron(III) complex is often accompanied by a distinct color change, with a characteristic absorption peak observed in the visible region of its UV-Vis spectrum. researchgate.net

The synthesis of such complexes is typically achieved by reacting an iron(III) salt, such as ferric chloride (FeCl₃), with the ligand in a suitable solvent. scholaris.cascirp.org Characterization is performed using various spectroscopic techniques, including FT-IR and UV-Vis spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. ugm.ac.ideurjchem.com These studies help to elucidate the coordination environment around the iron center and confirm the structure of the complex. eurjchem.com

Table 1: Characterization Data for a Representative Iron(III) Complex with a Hydrazinopyridine-derived Ligand

| Technique | Observation | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Absorption peak at 487 nm | Characteristic of the Fe(III)-ligand complex researchgate.net |

| Stoichiometry | 1:2 (Metal:Ligand) | Two ligand molecules coordinate to one iron ion researchgate.net |

| Magnetic Moment | Consistent with high-spin Fe(III) | Indicates the electronic state of the iron center |

| FT-IR Spectroscopy | Shifts in ν(C=N) and ν(N-N) bands | Confirms coordination of the hydrazone and pyridine nitrogen atoms to the iron center researchgate.net |

Technetium Complexes

The coordination chemistry of this compound and its derivatives with technetium is of significant interest, primarily due to the applications of technetium-99m (⁹⁹ᵐTc) in diagnostic imaging. iaea.org The HYNIC (hydrazinonicotinic acid) chelator, a derivative of this compound, is widely used to label biomolecules with ⁹⁹ᵐTc. researchgate.net

The synthesis of technetium complexes often involves the reduction of pertechnetate (B1241340) ([TcO₄]⁻) in the presence of the this compound-containing ligand and appropriate co-ligands. nih.gov The resulting technetium core, such as the {⁹⁹ᵐTc(CO)₃}⁺ core, is then coordinated by the bidentate hydrazinopyridine moiety and other ligands to complete the coordination sphere. mdpi.com

Characterization of these complexes is crucial for ensuring their stability and defining their structure. figshare.com Techniques such as HPLC are used to purify and identify the radiolabeled complexes, often by comparison with their non-radioactive rhenium analogues. mdpi.com Mass spectrometry and NMR spectroscopy of the corresponding stable rhenium complexes provide valuable insights into the structure of the technetium complexes. acs.orgnih.gov Studies have shown that 2-hydrazinopyridine (B147025) can react with technetium precursors to form stable organohydrazide chelate complexes, such as [Tc(NNpy)(PPh₃)₂Cl₂], where the ligand forms a five-membered chelate ring with the technetium(III) center. acs.orgnih.gov

Rhenium Complexes

Rhenium is often used as a non-radioactive surrogate for technetium due to their similar chemical properties. nih.gov This allows for the synthesis and detailed characterization of stable rhenium complexes, which can then serve as models for their radioactive technetium counterparts. nih.govacs.org

The synthesis of rhenium complexes with this compound and its derivatives has been extensively studied. acs.orgnih.gov For example, the reaction of 2-hydrazinopyridine with rhenium precursors can yield organohydrazide chelate complexes like [Re(NNpy)(PPh₃)₂Cl₂]. acs.orgnih.gov X-ray crystallographic analysis of this complex has confirmed the bidentate coordination of the hydrazinopyridine ligand, forming a five-membered ring with the rhenium(III) center. acs.orgnih.gov The structural data revealed a delocalized π-system within the chelate ring. acs.orgnih.gov

Another example is the complex [Re(HNNpy)(NNpy)(PMe₂Ph)₂Cl]⁺, which contains both a chelated, neutral organodiazene ligand and a linear, diazenido(1−) ligand derived from 2-hydrazinopyridine. acs.orgnih.gov The synthesis of these complexes can start from various rhenium precursors and involves ligand exchange or redox-substitution reactions. rsc.org Characterization is performed using a suite of analytical techniques, including ¹H NMR, mass spectrometry, and X-ray diffraction, to fully elucidate their structures. rsc.orgmit.eduliberty.edu

Table 2: Selected Rhenium Complexes with Hydrazinopyridine Ligands

| Complex Formula | Rhenium Oxidation State | Ligand Coordination Mode | Key Characterization Finding | Reference |

|---|---|---|---|---|

| [Re(NNpy)(PPh₃)₂Cl₂] | III | Bidentate chelate (diazenido(1-)) | Five-membered chelate ring with a delocalized π-system | acs.orgnih.gov |

| [Re(HNNpy)(NNpy)(PMe₂Ph)₂Cl]⁺ | Not specified | Bidentate (neutral organodiazene) and Monodentate (diazenido(1-)) | Contains two different coordinated forms of the hydrazinopyridine ligand | acs.orgnih.gov |

Palladium Complexes

The coordination chemistry of palladium with this compound (hzpy) and its derivatives has been a subject of significant research interest. Palladium(II) complexes of this compound are typically synthesized by reacting a palladium(II) salt, such as sodium tetrachloropalladate(II) (Na₂PdCl₄), with the ligand in an appropriate solvent like ethanol (B145695). iosrjournals.org The resulting complexes often exhibit a square planar geometry, a common coordination environment for d⁸ metal ions like Pd(II). biointerfaceresearch.comresearchgate.net

One of the well-characterized examples is the complex [Pd(hzpy)Cl₂], which can be prepared by mixing equimolar amounts of Na₂PdCl₄ and 2-hydrazinopyridine hydrochloride in ethanol, with the pH adjusted to 3.5. iosrjournals.org The resulting solid can be isolated with a good yield. In addition to simple halide complexes, mixed-ligand palladium(II) complexes incorporating this compound and other bidentate ligands such as oxalate (B1200264) (ox), malonate (ma), or pyrophosphate (pyph) have also been synthesized. biointerfaceresearch.comresearchgate.net These complexes, with general formulas [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)], are prepared in a two-step process where 2-hydrazinopyridine is first reacted with Na₂PdCl₄, followed by the addition of the secondary ligand. biointerfaceresearch.com

The formation of these palladium complexes can be monitored and characterized using various spectroscopic techniques. For instance, in the ¹H NMR spectrum of [Pd(hzpy)Cl₂], the aromatic protons of the this compound ligand appear as a multiplet, and the protons of the NH and NH₂ groups also show distinct signals. iosrjournals.org The stability of these complexes in solution has also been a point of investigation, with studies showing that the complexes can be stable in solutions like DMSO/D₂O for extended periods. ias.ac.in

A summary of representative palladium(II) complexes of this compound is presented below.

| Complex | Formula | Color | Yield (%) |

| Dichloro(this compound)palladium(II) | [Pd(hzpy)Cl₂] | - | 73 |

| (this compound)(oxalato)palladium(II) | [Pd(hzpy)(ox)] | - | - |

| (this compound)(malonato)palladium(II) | [Pd(hzpy)(ma)] | - | - |

Organotin(IV) Complexes

Organotin(IV) complexes featuring this compound derivatives have been synthesized and characterized, showcasing the ligand's ability to coordinate to main group metals. The synthesis of these complexes typically involves the direct reaction of an organotin(IV) chloride precursor with a Schiff base ligand derived from this compound in a suitable solvent like absolute methanol (B129727). scirp.org

For example, a series of organotin(IV) complexes with the Schiff base ligand ortho-vanillin-2-hydrazinopyridine (VHP) have been prepared. scirp.orgnih.gov Depending on the reaction conditions and the organotin precursor used, the ligand can act as a neutral bidentate or a uninegative tridentate ligand. In complexes such as [Me₂SnCl₂(VHP)], [Ph₂SnCl₂(VHP)], and [nBu₂SnCl₂(VHP)], the VHP ligand coordinates to the tin(IV) center in a neutral bidentate fashion through the azomethine nitrogen and the pyridyl nitrogen atoms. nih.gov In other cases, with different stoichiometry, the ligand can be deprotonated at the phenolic hydroxyl group and coordinate as a uninegative tridentate ligand via the phenolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. nih.gov

Spectroscopic methods are crucial for elucidating the coordination mode. In the ¹H NMR spectra of these organotin(IV) complexes, the downfield shift of the azomethine proton (HC=N) and the pyridine ring protons upon complexation provides evidence for the coordination of these nitrogen atoms to the tin(IV) center. scirp.org

The following table summarizes some of the synthesized organotin(IV) complexes with a this compound derivative.

| Complex | Ligand | Coordination Mode |

| [Me₂SnCl₂(VHP)] | ortho-vanillin-2-hydrazinopyridine | Neutral bidentate (N, N) |

| [Ph₂SnCl₂(VHP)] | ortho-vanillin-2-hydrazinopyridine | Neutral bidentate (N, N) |

| [nBu₂SnCl(VHP)] | ortho-vanillin-2-hydrazinopyridine | Uninegative tridentate (O, N, N) |

| [SnCl₃(VHP)] | ortho-vanillin-2-hydrazinopyridine | Uninegative tridentate (O, N, N) |

Manganese(II) and Copper(II) Complexes

The coordination chemistry of manganese(II) and copper(II) with Schiff base ligands derived from this compound is extensive, leading to complexes with diverse geometries and properties. soton.ac.uk These complexes are typically synthesized by reacting the pre-formed Schiff base ligand with a corresponding metal salt in an alcoholic medium. soton.ac.ukscirp.org

Manganese(II) complexes with tridentate Schiff base ligands derived from 2-hydrazinopyridine have been synthesized and structurally characterized. soton.ac.uk For instance, the reaction of a ligand formed from 2-pyridinecarbaldehyde and 2-hydrazinopyridine with manganese(II) chloride yields a complex with the formula [Mn(HL)(Cl₂)(H₂O)], where HL is the Schiff base ligand. soton.ac.uk In this complex, the manganese(II) ion is in a hexacoordinated octahedral environment. soton.ac.uk

Similarly, copper(II) complexes with related Schiff base ligands have been prepared. soton.ac.uk A complex with the formula [Cu(HL)(NO₃)₂] has been synthesized, where the copper(II) center is also in a distorted octahedral environment. soton.ac.uk The Jahn-Teller effect, common for d⁹ Cu(II) ions, often leads to distorted geometries in these complexes. soton.ac.uk

The characterization of these complexes relies heavily on spectroscopic and magnetic measurements. The shift in the C=N stretching frequency in the infrared spectra of the complexes compared to the free ligand indicates the coordination of the azomethine nitrogen. soton.ac.uk

A selection of Mn(II) and Cu(II) complexes with Schiff base derivatives of 2-hydrazinopyridine is presented below.

| Complex | Ligand (HL) | Metal Ion | Geometry |

| [Mn(HL1)(Cl₂)(H₂O)] | 1-(pyridin-2-ylmethylidene)-2-(pyridin-2-yl)hydrazine | Mn(II) | Octahedral |

| Mn(HL2)₂₂ | 1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine | Mn(II) | Distorted Octahedral |

| [Cu(HL2)(NO₃)₂] | 1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine | Cu(II) | Distorted Octahedral |

Electronic and Magnetic Properties of Coordination Compounds (e.g., Diamagnetism)

The electronic and magnetic properties of coordination compounds of this compound and its derivatives are dictated by the nature of the central metal ion and the geometry of the complex.

Palladium(II) complexes with this compound are typically square planar, and as Pd(II) is a d⁸ metal ion in a strong ligand field, these complexes are diamagnetic. biointerfaceresearch.comresearchgate.net This has been confirmed by ¹H NMR spectroscopy, where the observation of sharp, well-resolved signals is indicative of a diamagnetic species. iosrjournals.org

In contrast, manganese(II) and copper(II) complexes are paramagnetic due to the presence of unpaired electrons. The magnetic moments of these complexes provide valuable information about their electronic structure and geometry. For instance, mononuclear high-spin manganese(II) (d⁵) complexes are expected to have magnetic moments close to the spin-only value of 5.92 µB. iosrjournals.org Indeed, a magnetic moment of 5.69 µB has been reported for the complex [Mn(HL1)(Cl₂)(H₂O)], which is consistent with a high-spin octahedral Mn(II) center. soton.ac.uk For the dinuclear complex [(MnL)₂], a magnetic moment of 11.84 µB was observed, indicating two non-coupled high-spin Mn(II) centers. amazonaws.com

Copper(II) (d⁹) complexes typically exhibit magnetic moments corresponding to one unpaired electron, usually in the range of 1.7-2.2 µB. A magnetic moment of 1.66 µB has been reported for the mononuclear complex [Cu(HL2)(NO₃)₂], which is characteristic of a Cu(II) ion in a distorted octahedral environment. soton.ac.uk Another Cu(II) complex with a Schiff base derived from benzil-2,4-dinitrophenylhydrazone with aniline (B41778) showed a magnetic moment of 1.90 B.M., also suggesting a distorted octahedral geometry. ias.ac.in

The table below summarizes the magnetic properties of some representative complexes.

| Complex | Metal Ion | Magnetic Moment (µB) | Magnetic Property |

| [Pd(hzpy)Cl₂] | Pd(II) | 0 | Diamagnetic |

| [Mn(HL1)(Cl₂)(H₂O)] | Mn(II) | 5.69 | Paramagnetic |

| Mn(HL2)₂₂ | Mn(II) | 5.54 | Paramagnetic |

| [(MnL)₂] | Mn(II) | 11.84 (per dinuclear unit) | Paramagnetic |

| [Cu(HL2)(NO₃)₂] | Cu(II) | 1.66 | Paramagnetic |

| Cu(II) complex with benzil-2,4-dinitrophenylhydrazone Schiff base | Cu(II) | 1.90 | Paramagnetic |

Stability Constants and Kinetic Studies of Complex Formation Reactions

For palladium(II), a spectrophotometric method has been developed for its determination using 2-hydrazinopyridine, which forms a 1:1 complex with a stability constant determined by Job's method. eurjchem.com Kinetic studies on the interaction of a diaqua(2-hydrazinopyridine)palladium(II) complex with adenosine (B11128) 5'-monophosphate have been performed, indicating that such complexes can undergo ligand substitution reactions. scirp.org

In the case of organotin(IV) complexes, potentiometric titration is a common method to determine the stability constants of their complexes with various ligands, such as peptides. biointerfaceresearch.com Although specific data for this compound complexes are scarce, these studies provide the methodology for such determinations.

For manganese(II) and copper(II), potentiometric studies have been conducted to determine the stability constants of their complexes with various hydrazone ligands. ias.ac.inscielo.brresearchgate.net For example, the stability constants for Mn(II) and Cu(II) complexes with hydrazones derived from quinoline (B57606) have been determined in a 75% (v/v) dioxane-water mixture. scielo.brekb.eg The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Spectrophotometric methods have also been employed to determine the stability constants of Cu(II) complexes with hydrazone derivatives, with stability constants (log K) often being in the range of 6-8. medcraveonline.comekb.egimist.ma

The table below presents some reported stability constants for related systems.

| Metal Ion | Ligand | Method | log K | Reference |

| Cu(II) | 2-acetyl furan (B31954) benzoyl hydrazone | Spectrophotometry | 6.78 | medcraveonline.com |

| Cu(II) | 2-(4-biphenyl)imidazo[1,2-a]pyrimidine-3-hydrazone | Spectrophotometry | 8.40 | ekb.eg |

| Mn(II) | 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline | Potentiometry | logK₁ = 9.35, logK₂ = 8.77 | ekb.eg |

| Cu(II) | 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline | Potentiometry | logK₁ = 11.23, logK₂ = 10.45 | ekb.eg |

| Mn(II) | Diacetylmono(lepidyl) hydrazone | Potentiometry | logK₁ = 6.25, logK₂ = 5.30 | ias.ac.in |

| Cu(II) | Diacetylmono(lepidyl) hydrazone | Potentiometry | logK₁ = 11.90, logK₂ = 10.45 | ias.ac.in |

Structural Analysis of Metal-Ligand Complexes (e.g., X-ray Structural Analysis of Chelate Rings)

X-ray crystallography is a powerful tool for the definitive structural characterization of coordination complexes, providing precise information on bond lengths, bond angles, coordination geometry, and the nature of chelate rings.

The crystal structures of several organotin(IV) complexes with hydrazone ligands have been reported. nih.govdoi.orgpjsir.orgx-mol.comcolab.ws For instance, the X-ray structure of a dimethyltin(IV) complex with a hydrazone derived from furan-2-carbohydrazide (B108491) and benzoylacetone (B1666692) shows a pentacoordinated tin atom with a geometry intermediate between square-pyramidal and trigonal-bipyramidal. doi.org In the complex [Me₂SnCl(AcPyBzh)], where AcPyBzh is 2-methylpyridylbenzhydrazone, the tin(IV) center is in a distorted trigonal-bipyramidal environment. pjsir.org

Numerous X-ray crystal structures of manganese(II) and copper(II) complexes with Schiff bases derived from 2-hydrazinopyridine have been elucidated. soton.ac.ukscirp.orgresearchgate.neteurjchem.com In the complex [Mn(HL1)(Cl₂)(H₂O)], the Mn(II) ion is hexacoordinated with an octahedral geometry, and the ligand acts in a tridentate fashion, forming five-membered chelate rings with the metal center. soton.ac.uk The X-ray structure of the copper(II) complex [Cu(HL2)(NO₃)₂] reveals a distorted octahedral geometry, with the ligand also acting as a tridentate chelate. soton.ac.uk The formation of stable five- or six-membered chelate rings is a common feature in the coordination of these Schiff base ligands to metal ions.

The table below provides crystallographic data for some representative complexes.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Me₂SnL] (L = hydrazone) | Monoclinic | P2₁/c | Pentacoordinated Sn(IV), distorted trigonal-bipyramidal geometry | doi.org |

| [Me₂SnCl(AcPyBzh)] | Monoclinic | P2(I)/n | Pentacoordinated Sn(IV), distorted trigonal-bipyramidal geometry | pjsir.org |

| [Mn(HL1)(Cl₂)(H₂O)] | Orthorhombic | Pbca | Hexacoordinated Mn(II), octahedral geometry, tridentate ligand | soton.ac.uk |

| Mn(HL2)₂₂ | Monoclinic | P2₁/n | Hexacoordinated Mn(II), severely distorted octahedral geometry | soton.ac.uk |

| [Cu(HL2)(NO₃)₂] | Monoclinic | P2₁/n | Hexacoordinated Cu(II), distorted octahedral geometry due to Jahn-Teller effect | soton.ac.uk |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| hzpy | This compound |

| [Pd(hzpy)Cl₂] | Dichloro(this compound)palladium(II) |

| [Pd(hzpy)(ox)] | (this compound)(oxalato)palladium(II) |

| [Pd(hzpy)(ma)] | (this compound)(malonato)palladium(II) |

| [Pd(hzpy)(pyph)] | (this compound)(pyrophosphato)palladium(II) |

| VHP | ortho-vanillin-2-hydrazinopyridine |

| [Me₂SnCl₂(VHP)] | Dichlorodimethyl(ortho-vanillin-2-hydrazinopyridine)tin(IV) |

| [Ph₂SnCl₂(VHP)] | Dichlorodiphenyl(ortho-vanillin-2-hydrazinopyridine)tin(IV) |

| [nBu₂SnCl(VHP)] | Chloro-di-n-butyl(ortho-vanillin-2-hydrazinopyridine)tin(IV) |

| [SnCl₃(VHP)] | Trichloro(ortho-vanillin-2-hydrazinopyridine)tin(IV) |

| HL1 | 1-(pyridin-2-ylmethylidene)-2-(pyridin-2-yl)hydrazine |

| HL2 | 1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine |

| [Mn(HL1)(Cl₂)(H₂O)] | Aqua-dichloro(1-(pyridin-2-ylmethylidene)-2-(pyridin-2-yl)hydrazine)manganese(II) |

| Mn(HL2)₂₂ | Bis(1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine)manganese(II) perchlorate |

| [Cu(HL2)(NO₃)₂] | Dinitrato(1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine)copper(II) |

| AcPyBzh | 2-Methylpyridylbenzhydrazone |

| [Me₂SnCl(AcPyBzh)] | Chloro(2-methylpyridylbenzhydrazone)dimethyltin(IV) |

| Sodium tetrachloropalladate(II) | Na₂PdCl₄ |

| Oxalate | C₂O₄²⁻ |

| Malonate | C₃H₂O₄²⁻ |

| Pyrophosphate | P₂O₇⁴⁻ |

| Manganese(II) chloride | MnCl₂ |

| Copper(II) nitrate | Cu(NO₃)₂ |

| Organotin(IV) chloride | RₙSnCl₄₋ₙ |

| ortho-vanillin | 2-Hydroxy-3-methoxybenzaldehyde |

| 2-Pyridinecarbaldehyde | Pyridine-2-carbaldehyde |

| 2-Hydrazinopyridine | 2-Hydrazinylpyridine |

| 2-Acetyl furan benzoyl hydrazone | - |

| 2-(4-biphenyl)imidazo[1,2-a]pyrimidine-3-hydrazone | - |

| 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline | - |

| Diacetylmono(lepidyl) hydrazone | - |

| Adenosine 5'-monophosphate | - |

| Furan-2-carbohydrazide | - |

| Benzoylacetone | - |

| Benzil-2,4-dinitrophenylhydrazone | - |

| Aniline | - |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the hydrazine (B178648) functional group, combined with the structural influence of the pyridine (B92270) ring, makes 3-hydrazinylpyridine (B1311347) a versatile precursor for synthesizing a wide array of complex organic molecules. smolecule.com Its ability to participate in various chemical transformations, including cyclization and condensation reactions, enables chemists to construct intricate heterocyclic systems. These heterocyclic compounds are fundamental scaffolds in numerous biologically active molecules. The specific positioning of the hydrazine group on the pyridine ring influences its reactivity and allows for selective chemical modifications, a key aspect in the targeted design of novel compounds.

Derivatives of this compound are instrumental in creating more elaborate molecular structures. For instance, 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine can serve as a precursor for synthesizing 1,3,4-triazines through cyclocondensation with nitriles, and pyridodiazepines via intramolecular cyclization. vulcanchem.com Similarly, other substituted hydrazinylpyridines are valuable for creating diverse heterocyclic systems. smolecule.comresearchgate.net The development of efficient synthetic routes to various hydrazinylpyridine intermediates, such as 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, underscores their importance as foundational materials for drug candidates. acs.org

Intermediate in Pharmaceutical Research and Drug Candidate Synthesis

In the realm of medicinal chemistry, this compound and its derivatives are pivotal intermediates for the synthesis of new therapeutic agents. smolecule.com The pyridine moiety is a common feature in many pharmaceuticals due to its ability to improve water solubility and engage in hydrogen bonding, which can enhance the efficacy of drug molecules. researchgate.net

Precursors for Drug Candidates (e.g., Tyclopyrazoflor)

A significant application of this compound is its role as a key starting material in the synthesis of the insecticide, Tyclopyrazoflor. chemicalbook.com The synthesis commences with a [3 + 2] cyclization reaction between 3-hydrazinopyridine hydrochloride and methyl acrylate (B77674) to form a pyrazolidinone intermediate. acs.org This initial step is a critical part of a multi-step process that ultimately yields the complex Tyclopyrazoflor molecule. acs.orgthieme-connect.comacs.org The development of a scalable process for this synthesis highlights the industrial importance of this compound. researchgate.net

Synthesis of Biologically Active Molecules

The versatility of this compound extends to the synthesis of a broad range of biologically active molecules. Its derivatives have been investigated for various pharmacological properties, including antimicrobial and anticancer activities. smolecule.com For example, compounds derived from 2-chloro-3-hydrazinylpyridine (B53424) have shown potential as kinase inhibitors. The ability of the hydrazine group to form covalent bonds with biological targets like enzymes makes these compounds promising candidates for drug design. smolecule.com

Development of Agrochemicals

Beyond pharmaceuticals, this compound and its analogues are instrumental in the development of modern agrochemicals.

Herbicides and Pesticides

The structural framework provided by hydrazinylpyridines is utilized in the creation of new herbicides and pesticides. lookchem.com For example, derivatives of 2-chloro-3-hydrazinylpyridine have been investigated for their insecticidal properties, with some compounds affecting insect calcium channels, a mechanism similar to established insecticides. The synthesis of novel amides containing N-pyridylpyrazole moieties, derived from 3-chloro-2-hydrazinylpyridine, has led to the discovery of potent insecticides. mdpi.com Furthermore, pyrimidin-4-amine derivatives synthesized from related precursors have demonstrated broad-spectrum insecticidal activity. acs.org

Fungicides

The development of novel fungicides also benefits from the use of hydrazinylpyridine derivatives. Patents have been filed for 3-chloro-2-hydrazinopyridine (B1363166) derivatives for the prevention and treatment of various fungal diseases in plants, such as tomato bacterial spot and cucumber fusarium wilt. google.com These compounds have shown significant inhibitory effects against various plant pathogens. google.com Research into pyrimidin-4-amine derivatives has also revealed their potential as fungicidal agents. acs.org

Applications in Material Science

The distinct functionalities within the this compound molecule make it a valuable component in the design of advanced materials, including specialty polymers and functional coatings. smolecule.com

Specialty Polymers

Specialty polymers are engineered to possess specific properties for high-performance applications. appleacademicpress.comtaylorfrancis.com this compound can be integrated into polymer structures as a monomer or a modifying agent to enhance thermal stability, chemical resistance, and other desired characteristics. smolecule.com

High-Performance Polymers: The incorporation of the pyridine moiety can improve the performance of polymers in harsh environments. taylorfrancis.com For instance, in polymers like polyimides or polyetheretherketone (PEEK), the pyridine ring can increase thermal and oxidative stability, crucial for applications in aerospace and electronics. syensqo.comresearchgate.net

Coordination Polymers: The nitrogen atom in the pyridine ring acts as a Lewis base, enabling it to coordinate with metal ions. This property is exploited to form coordination polymers, which are materials with a repeating network of metal centers linked by organic ligands. These materials are investigated for applications in gas storage, catalysis, and as novel electronic materials.

Coatings

This compound and its derivatives are explored for use in specialty coatings designed for surface protection and enhancement. appleacademicpress.comtaylorfrancis.com

Corrosion-Resistant Coatings: The compound can be applied in formulations for corrosion-resistant coatings on metallic substrates. syensqo.com The nitrogen atoms of the pyridine and hydrazinyl groups possess lone pairs of electrons that can adsorb onto a metal surface, forming a protective film. This film acts as a barrier, isolating the metal from corrosive agents in the environment, a principle widely used in creating anti-corrosion treatments for steel and other alloys. syensqo.comresearchgate.net

Adhesion Promoters: The functional groups of this compound can form strong interactions with both the substrate and the polymer matrix of the coating. This enhances the adhesion between the layers, improving the durability and longevity of the coating, especially under mechanical stress or in aggressive chemical environments. syensqo.com

Table 1: Applications of this compound in Material Science

| Application Area | Specific Use | Key Functional Group(s) | Resulting Benefit |

|---|---|---|---|

| Specialty Polymers | Monomer/Additive in High-Performance Polymers | Pyridine Ring | Enhanced thermal stability and chemical resistance. smolecule.com |

| Ligand for Coordination Polymers | Pyridine Nitrogen | Formation of materials for catalysis and gas storage. | |

| Coatings | Corrosion Inhibitor | Pyridine and Hydrazinyl Nitrogens | Forms a protective film on metal surfaces. syensqo.com |

| Adhesion Promoter | Hydrazinyl and Pyridine Groups | Improves bond strength between coating and substrate. syensqo.com |

Reagent in Analytical Chemistry for Detection and Quantification